6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid
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Overview
Description
6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid typically involves a multi-component reaction. One efficient method involves the reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for laboratory synthesis.
Industrial Production Methods
The use of functionalized nanoporous silica and other nanomaterials as catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Shares a similar core structure and exhibits comparable biological activities.
5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one: Another related compound with similar synthetic routes and applications.
Uniqueness
6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid is unique due to its specific functional groups and the length of its hexanoic acid chain, which may confer distinct biological properties and reactivity compared to its analogs.
Biological Activity
6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid (CAS Number: 1630763-33-5) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C21H20N2O4
- Molar Mass : 364.39 g/mol
- Structure : The compound features an isoindoloquinazoline core which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its pharmaceutical properties.
Antitumor Activity
The isoindoloquinazoline framework is known for its antitumor properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
While specific mechanisms for this compound remain under investigation, related compounds have been shown to engage in:
- Inhibition of DNA synthesis : By interfering with the replication process in rapidly dividing cells.
- Induction of apoptosis : Triggering programmed cell death through various intracellular signaling cascades.
Case Studies
- Study on Quinazoline Derivatives : A study synthesized several quinazoline derivatives and evaluated their biological activity. The results indicated that modifications at specific positions significantly enhanced antifungal activity against Candida albicans and Aspergillus niger .
- Antitumor Efficacy : Research involving isoindoloquinazolines demonstrated their ability to inhibit tumor growth in xenograft models. These findings highlight the therapeutic potential of such compounds in oncology .
Data Table
Property | Value |
---|---|
Molecular Formula | C21H20N2O4 |
Molar Mass | 364.39 g/mol |
CAS Number | 1630763-33-5 |
Antifungal MIC | 12.5 μg/mL (related compounds) |
Antitumor Activity | Inhibits cell proliferation |
Properties
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(25)12-2-1-7-13-22-19-14-8-3-4-9-15(14)21(27)23(19)17-11-6-5-10-16(17)20(22)26/h3-6,8-11,19H,1-2,7,12-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFFRROTNXKDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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